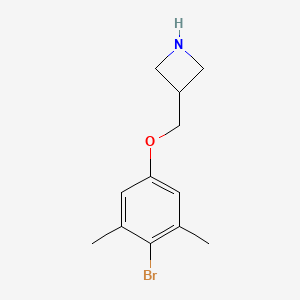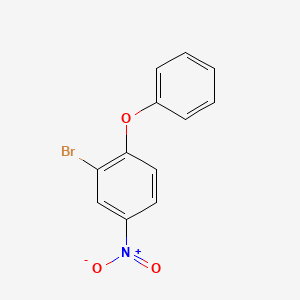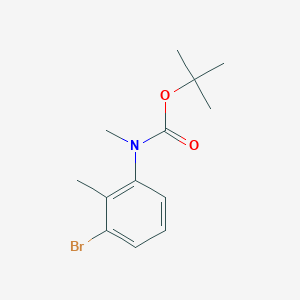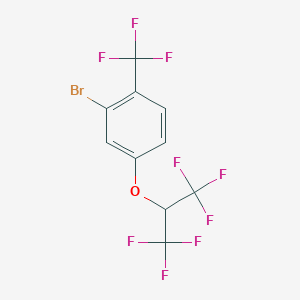
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene, also known as BHT-920, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and survival. Specifically, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. Additionally, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemische Und Physiologische Effekte
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines in immune cells. Additionally, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been found to be well-tolerated in animal studies, which suggests that it may have a favorable safety profile in humans. However, one of the main limitations of using 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene. One area of research that holds promise is the development of new cancer therapies that target the PI3K/Akt/mTOR pathway, which has been shown to be dysregulated in many types of cancer. Additionally, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene may be further studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, future research may focus on improving the solubility and bioavailability of 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene to facilitate its use in a wider range of experimental settings.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene has been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF9O/c11-6-3-4(1-2-5(6)8(12,13)14)21-7(9(15,16)17)10(18,19)20/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBGNRDYXXOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130259 | |
| Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene | |
CAS RN |
1779132-37-4 | |
| Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



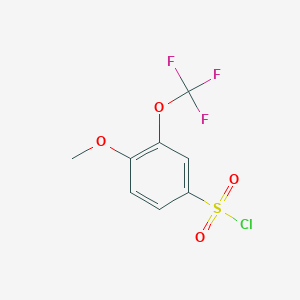
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
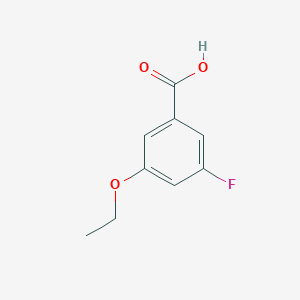
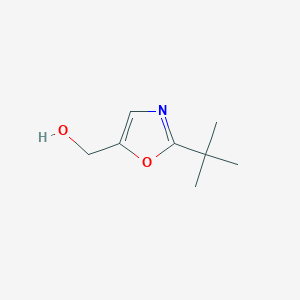
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride](/img/structure/B1446914.png)
![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)
![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)
![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)
![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)
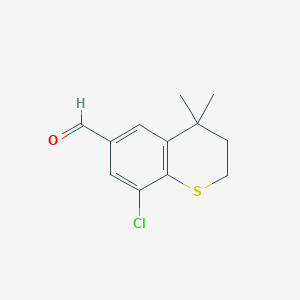
![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)
